molecular formula C31H36FN3O4S B608684 lumateperone Tosylate CAS No. 1187020-80-9

lumateperone Tosylate

Cat. No. B608684
M. Wt: 565.7044
InChI Key: LHAPOGAFBLSJJQ-GUTACTQSSA-N
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Description

Lumateperone Tosylate, also known as ITI-007, is a novel, orally available agent developed for the treatment of schizophrenia and other neuropsychiatric and neurological disorders . It is a first-in-class selective and simultaneous modulator of serotonin, dopamine, and glutamate . Lumateperone Tosylate is marketed under the brand name Caplyta .


Synthesis Analysis

A novel synthesis of the late-stage tetracyclic key intermediate of lumateperone starting from the commercially available quinoxaline has been described . The tetracyclic skeleton was constructed by the reaction of 1-trifluoroacetyl-4-aminoquinoxaline with ethyl 4-oxopiperidine-1-carboxylate in a Fischer indole synthesis .


Molecular Structure Analysis

The molecular formula of Lumateperone Tosylate is C24H28FN3O . Its molecular weight is 393.5 g/mol .


Chemical Reactions Analysis

The crystal structure and X-ray powder diffraction data for Lumateperone Tosylate have been reported .

Scientific Research Applications

  • Neuropsychiatric Disorders Treatment : Lumateperone Tosylate acts synergistically through serotonergic, dopaminergic, and glutamatergic systems, making it a unique candidate for managing neuropsychiatric disorders. It shows potent antagonistic activity at serotonin 2A receptors and binds to dopamine receptors, suggesting its efficacy in treating mood disorders, schizophrenia, and bipolar depression (Kumar, Kuhad, & Kuhad, 2018).

  • Schizophrenia Treatment : Lumateperone has shown statistically significant improvement in schizophrenia symptoms, including depressive symptoms, in clinical trials. It was well tolerated with a safety profile similar to placebo, indicating minimal risk of metabolic, extrapyramidal, and cardiovascular issues (Correll et al., 2020).

  • Potential for Treating Other Disorders : The drug has potential applications in treating behavioral symptoms of dementia or Alzheimer's Disease, sleep disturbances, and bipolar depression. Its favorable safety profile, without significant side effects common to other antipsychotics, makes it a promising candidate for various psychiatric and neurological diseases (Mazza et al., 2020).

  • FDA Approval and Safety Profile : Lumateperone Tosylate has been approved by the FDA for treating schizophrenia in adults, highlighting its efficacy and tolerability. The drug's common adverse effects are mild, such as somnolence, constipation, and fatigue (Maini et al., 2021).

  • Efficacy in Bipolar Depression : In clinical trials for bipolar depression, lumateperone significantly improved depression symptoms in patients with bipolar I and bipolar II depression, and was generally well tolerated (D'Souza et al., 2021).

Safety And Hazards

Lumateperone Tosylate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Lumateperone Tosylate is under clinical development for bipolar depression, behavioural disorders associated with dementia and Alzheimer’s disease, sleep maintenance insomnia, and major depressive disorders . It is anticipated that a large portion of total R&D expenditures will be related to Lumateperone development programs as we continue to explore the use of Lumateperone in additional patient populations .

properties

IUPAC Name

1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O.C7H8O3S/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17;1-6-2-4-7(5-3-6)11(8,9)10/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3;2-5H,1H3,(H,8,9,10)/t20-,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAPOGAFBLSJJQ-GUTACTQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN2[C@H]3CCN(C[C@H]3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701026210
Record name Lumateperone tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

lumateperone Tosylate

CAS RN

1187020-80-9
Record name Lumateperone tosylate [USAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lumateperone tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-fluorophenyl)-4-[(6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl]butan-1-one toluenesulfonic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name LUMATEPERONE TOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIE88N006O
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